

# Application Notes and Protocols for ND-011992 and Q203 Combination Therapy Assay

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Compound of Interest		
Compound Name:	ND-011992	
Cat. No.:	B12387952	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

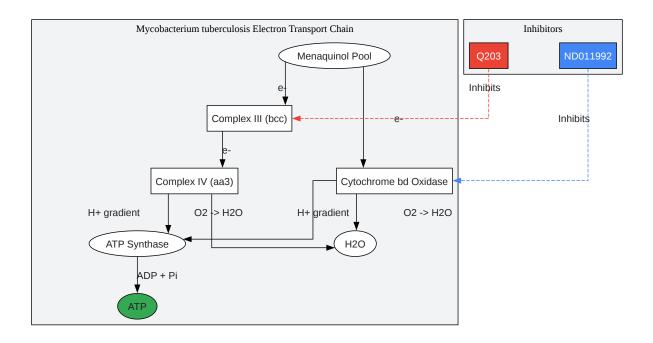
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Novel therapeutic strategies are urgently needed. One promising approach is to target the energy metabolism of M. tuberculosis.[1] The combination of ND-011992 and Q203 (Telacebec) represents a potent novel anti-TB therapy. Q203 is a phase 2 clinical candidate that inhibits the cytochrome bcc:aa3 terminal oxidase, a key component of the mycobacterial respiratory chain.[2][3] However, the functional redundancy of another terminal oxidase, cytochrome bd oxidase, limits the bactericidal activity of Q203.[2][3] ND-011992 was identified as an inhibitor of the cytochrome bd oxidase.[2] While ineffective on its own, ND-011992 acts synergistically with Q203 to achieve a bactericidal effect against both replicating and non-replicating antibiotic-tolerant mycobacteria.[2][3] This combination therapy enhances the inhibition of oxygen respiration and leads to a significant depletion of intracellular ATP.[2]

These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the synergistic efficacy of the **ND-011992** and Q203 combination therapy against M. tuberculosis.



## Mechanism of Action: Dual Inhibition of Terminal Oxidases

The synergistic bactericidal activity of the **ND-011992** and Q203 combination stems from the dual blockade of the two main terminal oxidases in the M. tuberculosis electron transport chain. This dual inhibition effectively shuts down aerobic respiration, leading to a collapse in ATP production and subsequent bacterial death.[2][3]



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Figure 1: Signaling pathway of ND-011992 and Q203.



## **Data Presentation**

Table 1: In Vitro Activity of ND-011992 and Q203

Compound/ Combinatio n	Target Organism	Assay	Endpoint	Value	Reference
Q203	M. tuberculosis H37Rv	Growth Inhibition	MIC50	3.16 nM	[4]
ND-011992 + Q203	M. tuberculosis H37Rv	Growth Inhibition	MIC <sub>50</sub> of Q203	0.97 nM	[4]
ND-011992	M. bovis BCG	ATP Depletion (in presence of Q203)	IC50	0.5 - 1.6 μΜ	[2]
ND-011992	M. tuberculosis H37Rv	ATP Depletion (in presence of Q203)	IC50	2.8 - 4.2 μM	[2]
ND-011992 + Q203	M. bovis BCG	ATP Depletion Synergy	FIC Index	0.01	[4]
ND-011992 + Q203	M. tuberculosis H37Rv	ATP Depletion Synergy	FIC Index	0.16	[4]
ND-011992 + Q203	M. bovis BCG	Oxygen Consumption Inhibition	IC50 of ND- 011992	0.8 μΜ	[4]

## Table 2: In Vivo Efficacy of ND-011992 and Q203 Combination in a Mouse Model of Acute Tuberculosis

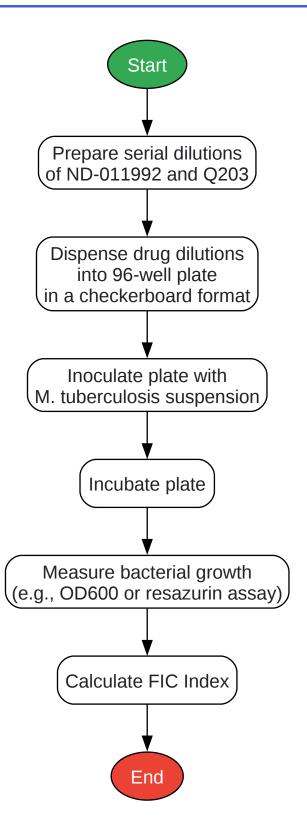


Treatment Group	Bacterial Load Reduction (log <sub>10</sub> CFU/mL)	P-value (vs. Q203 alone)	Reference
Q203 alone	Not specified	-	[2]
Q203 + ND-011992 (3 μM)	Not specified	0.0092	[2]
Q203 + ND-011992 (6 μM)	Not specified	0.00010	[2]
Q203 + ND-011992 (12 μM)	Not specified	0.00079	[2]

# Experimental Protocols In Vitro Synergy Determination: Checkerboard Assay

This protocol determines the fractional inhibitory concentration (FIC) index to quantify the synergistic interaction between **ND-011992** and Q203.





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Figure 2: Workflow for the checkerboard assay.

Materials:



- ND-011992 and Q203 (Telacebec)
- M. tuberculosis H37Rv or other relevant strains
- Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
- 96-well microtiter plates
- Multichannel pipette
- Plate reader

#### Protocol:

- · Prepare Drug Dilutions:
  - Prepare stock solutions of ND-011992 and Q203 in DMSO.
  - Perform serial two-fold dilutions of each drug in 7H9 broth to cover a range of concentrations above and below their individual MIC<sub>50</sub> values.
- Plate Setup:
  - In a 96-well plate, add 50 μL of 7H9 broth to each well.
  - Add 50 μL of each dilution of ND-011992 along the x-axis (columns).
  - Add 50 μL of each dilution of Q203 along the y-axis (rows). This creates a matrix of drug combinations.
  - Include wells with each drug alone and a drug-free control.
- Inoculation:
  - Prepare a mid-log phase culture of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5.



- Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup>
   CFU/mL in each well.
- Add 100 μL of the bacterial inoculum to each well.
- Incubation:
  - Seal the plates and incubate at 37°C for 7-14 days.
- Read Results:
  - Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that inhibits visible growth. This can be assessed visually, by measuring the optical density at 600 nm (OD<sub>600</sub>), or using a viability indicator like resazurin.
- Calculate FIC Index:
  - The FIC for each drug is calculated as: FIC = MIC of drug in combination / MIC of drug alone.
  - The FIC Index for each combination is the sum of the individual FICs: FIC Index = FIC of ND-011992 + FIC of Q203.
  - Interpretation:
    - FIC Index ≤ 0.5: Synergy
    - 0.5 < FIC Index ≤ 4: Additive/Indifference
    - FIC Index > 4: Antagonism

## **Intracellular ATP Depletion Assay**

This assay measures the effect of the drug combination on the intracellular ATP levels of M. tuberculosis.

Materials:



- ND-011992 and Q203
- M. tuberculosis culture
- BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar
- Luminometer

#### Protocol:

- · Bacterial Culture and Treatment:
  - Grow M. tuberculosis to mid-log phase in 7H9 broth.
  - Dispense the bacterial culture into a 96-well plate.
  - Add ND-011992 and Q203 alone and in combination at various concentrations. Include a DMSO control.
- Incubation:
  - Incubate the plate at 37°C for a defined period (e.g., 15 hours).[2]
- ATP Measurement:
  - $\circ$  Equilibrate the plate and the BacTiter-Glo<sup>™</sup> reagent to room temperature.
  - Add the BacTiter-Glo™ reagent to each well according to the manufacturer's instructions.
  - Mix and incubate for the recommended time to lyse the cells and stabilize the luminescent signal.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Normalize the luminescence readings to the DMSO control.

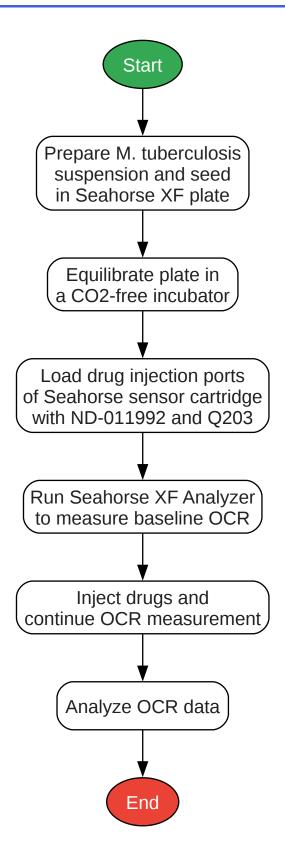


• Plot the percentage of ATP depletion against the drug concentrations to determine the IC<sub>50</sub> for each compound and the combination.

## Oxygen Consumption Rate (OCR) Assay

This protocol measures the impact of the drug combination on the rate of oxygen consumption by M. tuberculosis.





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**Figure 3:** Workflow for the oxygen consumption assay.



#### Materials:

- ND-011992 and Q203
- · M. tuberculosis culture
- Seahorse XFe96 Extracellular Flux Analyzer (Agilent) or a similar instrument (e.g., using MitoXpress® Xtra)
- Seahorse XF assay medium
- Seahorse XF96 cell culture microplates and sensor cartridges

#### Protocol:

- Cell Plating:
  - Prepare a mid-log phase culture of M. tuberculosis.
  - Coat the wells of a Seahorse XF96 plate with an appropriate adhesive (e.g., Cell-Tak).
  - Seed the M. tuberculosis cells into the wells at an optimized density.
- Sensor Cartridge Hydration and Drug Loading:
  - Hydrate the Seahorse sensor cartridge with Seahorse XF Calibrant overnight in a non-CO<sub>2</sub> incubator at 37°C.
  - Prepare solutions of ND-011992 and Q203 in Seahorse XF assay medium.
  - Load the injection ports of the sensor cartridge with the drug solutions.
- Assay Execution:
  - Replace the growth medium in the cell plate with pre-warmed Seahorse XF assay medium.
  - Incubate the plate in a non-CO<sub>2</sub> incubator at 37°C for 1 hour to allow for temperature and pH equilibration.



- Place the cell plate in the Seahorse XFe96 analyzer.
- Measure the basal oxygen consumption rate (OCR).
- Inject ND-011992 and/or Q203 and continue to measure the OCR to determine the effect of the compounds.
- Data Analysis:
  - Normalize the OCR readings to the baseline measurements.
  - Compare the OCR of treated cells to that of the vehicle control to determine the extent of inhibition.

## In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for assessing the in vivo efficacy of the **ND-011992** and Q203 combination in a murine model of acute TB.

#### Materials:

- BALB/c or C57BL/6 mice
- M. tuberculosis H37Rv
- Aerosol infection chamber
- ND-011992 and Q203
- Appropriate vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
- Gavage needles
- Middlebrook 7H11 agar plates

#### Protocol:

Infection:



- Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.
- Treatment:
  - At a set time post-infection (e.g., 14 days), randomize mice into treatment groups:
    - Vehicle control
    - Q203 alone
    - ND-011992 alone
    - Q203 + ND-011992 combination
  - Administer drugs daily or as determined by pharmacokinetic studies, typically via oral gavage. Dosages should be based on prior studies (e.g., Q203 at 100 nM and ND-011992 at various concentrations).[2]
- · Evaluation of Bacterial Load:
  - At selected time points during and after treatment, euthanize a subset of mice from each group.
  - Aseptically remove the lungs and/or spleens.
  - Homogenize the organs in sterile saline.
  - Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
  - Incubate the plates at 37°C for 3-4 weeks.
  - Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
- Data Analysis:
  - Convert CFU counts to log10 CFU per organ.



- Compare the bacterial loads between the treatment groups and the vehicle control to determine the efficacy of the treatments.
- Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.

### Conclusion

The combination of **ND-011992** and Q203 presents a promising new therapeutic strategy for tuberculosis by targeting the respiratory flexibility of M. tuberculosis. The protocols provided here offer a framework for the preclinical evaluation of this and other similar combination therapies. Rigorous in vitro and in vivo testing is crucial for advancing novel anti-TB regimens to the clinic.

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